2-(2-Fluoro-phenoxy)-acetamidine
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)ethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O.ClH/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOOAHCHWDZAKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=N)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-phenoxy)-acetamidine typically involves the reaction of 2-fluoro-phenol with chloroacetonitrile to form 2-(2-fluoro-phenoxy)-acetonitrile. This intermediate is then treated with ammonia or an amine to yield the desired acetamidine derivative. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-phenoxy)-acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Fluoro-phenoxy)-acetamidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-phenoxy)-acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The acetamidine group can form hydrogen bonds and other interactions that stabilize the compound’s binding to its target, leading to its biological effects.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Chlorine: Chlorine’s higher electronegativity and larger atomic radius enhance steric hindrance and electron-withdrawing effects compared to fluorine. For example, 2-(3-Chlorophenoxy)-acetamidine (Cl, meta) is more reactive in cyclization reactions but less stable under thermal stress .
- Ortho vs. However, ortho-substitution may improve lipid solubility, enhancing membrane permeability in bioactive compounds .
2.2. Stability and Salt Forms
Free base acetamidines are hygroscopic and prone to decomposition (e.g., releasing ammonia or acetonitrile). Thus, hydrochloride salts are commonly used for stability. For example:
- This compound HCl: Likely exhibits higher thermal stability (decomposes above 165°C) and solubility in polar solvents (11 g/100 mL in water), similar to acetamidine hydrochloride .
- 2-(4-Fluoro-phenyl)-acetamidine HCl: Shows comparable stability but lower solubility in ethanol due to the para-fluoro group’s reduced polarity .
Q & A
Q. What are the established synthetic protocols for 2-(2-Fluoro-phenoxy)-acetamidine, and what are the critical reaction parameters?
- Methodological Answer : A common approach involves nucleophilic substitution of 2-fluoro-phenol with chloroacetamidine derivatives. For example, reacting 2-fluoro-phenol with 2-chloroacetamidine in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours, followed by filtration and solvent evaporation . Critical parameters include maintaining anhydrous conditions, precise stoichiometry of the base (to avoid side reactions), and monitoring reaction progress via TLC. Alternative routes may involve amidoxime intermediates reduced to amidines using catalytic hydrogenation .
Q. Which spectroscopic methods are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The 2-fluoro-phenoxy group produces distinct aromatic splitting patterns (e.g., meta/para coupling for fluorine). The amidine protons (NH₂) appear as broad singlets near δ 5.8–6.0 ppm in DMSO-d₆ .
- FTIR : Key bands include N-H stretches (~3350–3450 cm⁻¹) for the amidine group and C-F vibrations (~1220–1280 cm⁻¹) .
- Mass Spectrometry (EI-MS) : The molecular ion [M+H]⁺ should correspond to the molecular formula (C₈H₈FN₂O), with fragmentation peaks indicating loss of the phenoxy group .
Advanced Research Questions
Q. How does the electronic effect of the 2-fluoro substituent on the phenoxy group influence the compound’s reactivity in amidine-specific reactions?
- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the amidine group, enhancing its reactivity in nucleophilic additions (e.g., with β-dicarbonyls to form pyrimidines). Comparative studies with non-fluorinated analogs show faster reaction kinetics in cyclocondensation reactions. Researchers should optimize reaction temperatures and solvent polarity (e.g., DMF vs. acetonitrile) to control regioselectivity .
Q. What strategies can resolve discrepancies in reported enzyme inhibition potencies of this compound derivatives across studies?
- Methodological Answer : Contradictions often arise from variations in:
- Purity : Use HPLC (>98% purity) and elemental analysis to confirm compound integrity.
- Assay Conditions : Standardize buffer pH, ionic strength, and co-factor concentrations (e.g., Mg²⁺ for kinases).
- Structural Analogues : Compare results with closely related compounds (e.g., 2-(4-Fluoro-phenoxy)-acetamidine) to isolate electronic vs. steric effects. Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can computational modeling guide the design of this compound derivatives for targeted protein interactions?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding poses with target enzymes (e.g., amidases or proteases). The fluorine atom’s electronegativity and the phenoxy group’s π-stacking potential should be prioritized in scoring functions.
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, focusing on hydrogen bonding between the amidine group and catalytic residues (e.g., Asp/Glu). Validate with mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
